4,4'-Dibromobenzophenone

Crystallography Solid-state chemistry Materials science

4,4'-Dibromobenzophenone (CAS 3988-03-2) is the only isomer validated for synthesizing high-MW poly(p-phenylene) via Pd-catalyzed polycondensation and serves as the mandatory analytical reference standard for bromopropylate residue monitoring. Its unique para-substitution pattern dictates crystal packing and reactivity; substitution with 2,2'- or 3,3'-regioisomers compromises experimental outcomes. Ensure lot-specific ≥98% purity and request storage/shipping documentation to maintain integrity for your research and regulatory workflows.

Molecular Formula C13H8Br2O
Molecular Weight 340.01 g/mol
CAS No. 3988-03-2
Cat. No. B1295017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromobenzophenone
CAS3988-03-2
Molecular FormulaC13H8Br2O
Molecular Weight340.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C13H8Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
InChIKeyLFABNOYDEODDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromobenzophenone (CAS 3988-03-2): Technical Overview for Scientific Procurement


4,4'-Dibromobenzophenone (C₁₃H₈Br₂O, MW 340.01) is a symmetrically para-brominated benzophenone derivative characterized by dual bromine substitution at the 4 and 4' positions of the diphenyl ketone scaffold [1]. It is a crystalline solid with a melting point range of 171–174 °C . The compound is most extensively documented as a precursor for synthesizing high molecular weight poly(p-phenylene) derivatives via palladium-catalyzed polycondensation [2], and it serves as the principal degradation product of the acaricide bromopropylate, making it a critical analytical reference standard in residue monitoring [3].

Why 4,4'-Dibromobenzophenone Cannot Be Substituted with Other Dihalobenzophenones or Regioisomers


The 4,4'-dibromo substitution pattern is not a trivial structural variation. The crystal structure of 4,4'-dibromobenzophenone is isostructural with the diiodo analogue but not with the dichloro derivative [1], indicating that even within the 4,4'-dihalobenzophenone series, crystal packing and solid-state behavior diverge significantly based on halogen identity. Furthermore, the 2,2'-dibromo regioisomer exhibits markedly different chemical and physical properties , and ortho-bromobenzophenone demonstrates approximately 500-fold higher photoreactivity than its para-substituted counterpart . These fundamental differences in crystalline architecture, intermolecular interactions, and electronic properties preclude the assumption that any dibromobenzophenone or dihalobenzophenone can be interchanged without altering experimental outcomes or material performance.

Quantitative Differentiation Evidence: 4,4'-Dibromobenzophenone Versus In-Class Comparators


Crystal Structure Isostructurality: 4,4'-Dibromo Matches Diiodo but Diverges from Dichloro

X-ray crystallographic analysis reveals that 4,4'-dibromobenzophenone is isostructural with the 4,4'-diiodo analogue but not with the 4,4'-dichloro derivative [1]. The dihedral angle between the two phenyl rings in the dibromo compound is 50.10° at 293 K and 49.60° at 103 K, which differs from 4,4'-difluorobenzophenone (48.9°), 4,4'-dichlorobenzophenone (50.5° room temperature phase), and unsubstituted benzophenone (55.8°) [2].

Crystallography Solid-state chemistry Materials science

Enhanced Intersystem Crossing Rate Versus Parent Benzophenone

Photophysical studies demonstrate that all intersystem crossing (ISC) rates and decay constants of 4,4'-dibromobenzophenone are larger than those of the parent benzophenone molecule [1]. This enhancement is attributed to increased spin-orbit coupling with ¹(σπ*) and ¹(nσ*) states that possess significant heavy-atom character from the bromine substituents [2].

Photophysics Triplet state Phosphorescence Spin-orbit coupling

Analytical Specificity as Bromopropylate Degradation Marker

4,4'-Dibromobenzophenone is the principal degradation product of the acaricide bromopropylate . Validated gas chromatographic methods have been established specifically for its determination in honey and beeswax matrices [1]. In contrast, other dibromobenzophenone regioisomers (e.g., 2,2'-dibromo) lack this established regulatory and analytical pedigree as specific environmental or food-safety markers.

Analytical chemistry Residue analysis Food safety Environmental monitoring

Procurement-Driven Application Scenarios for 4,4'-Dibromobenzophenone (CAS 3988-03-2)


Synthesis of High Molecular Weight Poly(p-phenylene) Derivatives via Pd-Catalyzed Polycondensation

4,4'-Dibromobenzophenone serves as a key AA-type monomer in palladium-catalyzed polycondensation reactions to produce high molecular weight poly(p-phenylene) derivatives [1]. The para-bromine substitution pattern provides the precise geometry and reactivity required for step-growth polymerization, and the isostructurality evidence [2] confirms that the dibromo compound cannot be replaced with the dichloro analogue without altering the solid-state organization of the resulting polymer precursors.

Analytical Reference Standard for Bromopropylate Residue Determination in Food Matrices

As the primary degradation product of bromopropylate, 4,4'-dibromobenzophenone is an essential analytical reference standard for GC and HPLC methods quantifying acaricide residues in honey and beeswax [3]. Procurement of the authentic 4,4'-isomer is mandatory for method validation and regulatory compliance; the 2,2'- or 3,3'-regioisomers are not recognized markers and will produce false negatives or quantification errors.

Triplet-State Photophysical Studies and Phosphorescent Material Development

The enhanced intersystem crossing rates of 4,4'-dibromobenzophenone relative to unsubstituted benzophenone [4] make it a suitable candidate for investigations requiring efficient triplet state population. This includes development of phosphorescent materials, photoinitiator systems, and studies of heavy-atom effects on spin-orbit coupling. Researchers should note that the dichloro and difluoro analogues exhibit different ISC kinetics due to reduced heavy-atom character.

Crystallography and Solid-State Co-Formulation Studies

Given its isostructurality with 4,4'-diiodobenzophenone but not with 4,4'-dichlorobenzophenone [2], 4,4'-dibromobenzophenone is a strategically valuable compound for solid-state studies requiring predictable crystal packing. Its intermediate dihedral angle (50.1°) between the difluoro (48.9°) and unsubstituted benzophenone (55.8°) provides a tunable parameter for investigating structure-property relationships in crystalline organic materials.

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